(3-hydroxyphenyl)methyl Acetate
Overview
Description
(3-hydroxyphenyl)methyl Acetate is an organic compound classified as an acetate ester. It is formed by the formal condensation of the carboxy group of acetic acid with the hydroxy group of 3-hydroxybenzyl alcohol . This compound is known for its aromatic properties and is used in various applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-hydroxyphenyl)methyl Acetate can be synthesized through the esterification of 3-hydroxybenzyl alcohol with acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently . The general reaction is as follows:
3-Hydroxybenzyl alcohol+Acetic acidH2SO43-Hydroxybenzyl acetate+Water
Industrial Production Methods: In industrial settings, the production of 3-hydroxybenzyl acetate may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high yield and purity of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized products.
Reduction: Reduction of 3-hydroxybenzyl acetate can yield 3-hydroxybenzyl alcohol.
Substitution: The hydroxyl group in 3-hydroxybenzyl acetate can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: 3-Hydroxybenzyl alcohol.
Substitution: Various substituted benzyl acetates depending on the nucleophile used.
Scientific Research Applications
(3-hydroxyphenyl)methyl Acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3-hydroxybenzyl acetate involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and preventing oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Benzyl acetate: Another acetate ester with similar aromatic properties but lacks the hydroxyl group.
4-Hydroxybenzyl acetate: Similar structure but with the hydroxyl group in the para position.
Uniqueness: (3-hydroxyphenyl)methyl Acetate is unique due to the presence of the hydroxyl group in the meta position, which influences its reactivity and biological activity. This structural difference can lead to distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
(3-hydroxyphenyl)methyl acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-7(10)12-6-8-3-2-4-9(11)5-8/h2-5,11H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIXENXOUKVZBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC(=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142784-72-3 | |
Record name | m-Hydroxybenzyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142784723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Hydroxybenzyl acetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSQ4QET8K4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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